



Application Notes and Protocols: DNL343 Administration in eIF2B Loss-of-Function Mice

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Compound of Interest					
Compound Name:	DNL343				
Cat. No.:	B12390914	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is an investigational, brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical regulator of the integrated stress response (ISR), a cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and vanishing white matter disease (VWMD).[1][2][3][4][5][6] In conditions of cellular stress, the phosphorylation of eIF2 α converts eIF2B from a guanine nucleotide exchange factor (GEF) into an inhibited state, leading to a reduction in global protein synthesis and the formation of stress granules.[1][2][3][4] **DNL343** is designed to activate eIF2B, thereby counteracting the effects of eIF2 α phosphorylation, restoring protein synthesis, and mitigating cellular dysfunction and neurodegeneration.[1][2][3][7]

eIF2B loss-of-function (LOF) mouse models, which carry mutations in the Eif2b gene, recapitulate key aspects of human diseases like VWMD, including chronic ISR activation, neuroinflammation, motor deficits, and premature mortality.[1][2][3][6][8] These models are therefore invaluable for the preclinical evaluation of therapeutic candidates like **DNL343** that target the ISR pathway.[1][2][3][6][7][8]

These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of **DNL343** in eIF2B LOF mice, based on published preclinical studies.



Data Presentation

Table 1: Pharmacokinetics of DNL343 in Mice

Parameter	Value	Species	Dosing	Reference
Brain Penetrance	Comparable unbound exposures in plasma and brain	Mouse	Multiple dosing studies	[1][2][3]
Half-life (Plasma)	38–46 hours (in humans)	Human	Phase 1 Study	[9]
CSF-to-unbound plasma ratio	0.66–0.92 (in humans)	Human	Phase 1 Study	[9]

Table 2: Efficacy of DNL343 in eIF2B LOF Mice -

Prophylactic Treatment

Outcome Measure	Treatment Group	Result	Reference
Body Weight	DNL343-treated eIF2B HOM mice	Improved compared to vehicle	[10]
Motor Function (Balance Beam)	DNL343-treated eIF2B HOM mice	Reduced foot slips and falls	[8][10]
ISR Biomarkers (e.g., CHAC1)	DNL343-treated eIF2B HOM mice	Dose-dependent reduction in the brain	[7]
Neurodegeneration Biomarkers (e.g., GDF-15, GFAP)	DNL343-treated eIF2B HOM mice	Dose-responsive modulation in CSF and plasma	[3]

Table 3: Efficacy of DNL343 in eIF2B LOF Mice - Therapeutic Treatment (Late-Stage Intervention)



Outcome Measure	Treatment Group	Result	Reference
Body Weight Gain	DNL343-treated eIF2B HOM mice	Restored	[10]
ISR Activation	DNL343-treated eIF2B HOM mice	Suppressed	[10]
Neurodegeneration Biomarkers (Plasma)	DNL343-treated eIF2B HOM mice	Reversed elevation	[1][2][6][8]
Survival	DNL343-treated eIF2B HOM mice	Robust extension of lifespan	[1][2][3][6][8]

Experimental Protocols

Protocol 1: DNL343 Formulation for Oral Administration

Objective: To prepare **DNL343** for oral gavage administration to mice.

Materials:

- DNL343 powder
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- · Mortar and pestle or appropriate homogenization equipment
- Balance
- Volumetric flasks and pipettes

Procedure:

- Calculate the required amount of DNL343 based on the desired dose and the number of animals to be treated.
- Weigh the DNL343 powder accurately.
- Prepare the vehicle solution.



- Gradually add the DNL343 powder to a small volume of the vehicle in a mortar and triturate to form a uniform paste.
- Slowly add the remaining vehicle while continuously mixing to create a homogenous suspension.
- Ensure the final concentration of the suspension is appropriate for the intended dosing volume (typically 5-10 mL/kg for mice).
- Store the formulation as recommended by the supplier, protecting it from light and temperature extremes.

Protocol 2: Prophylactic DNL343 Administration in eIF2B LOF Mice

Objective: To evaluate the ability of **DNL343** to prevent disease onset and progression in a chronic eIF2B loss-of-function mouse model.

Animal Model:

• eIF2B homozygous (HOM) mutant mice and their wild-type (WT) littermates.

Experimental Design:

- Animal Allocation: Randomly assign eIF2B HOM and WT mice to treatment groups (e.g., Vehicle, DNL343 at various doses).
- Treatment Initiation: Begin dosing at a pre-symptomatic stage.
- Dosing Regimen:
 - Route of Administration: Oral gavage or formulated in chow.
 - Frequency: Once daily.
 - Dosage: Based on previous studies, doses ranging from 3 mg/kg to 100 mg/kg have been evaluated.[8]



- Monitoring:
 - Body Weight: Monitor weekly.
 - Motor Function: Assess using tests such as the balance beam test at regular intervals.
- Endpoint Analysis:
 - At the study endpoint, collect brain, cerebrospinal fluid (CSF), and plasma samples.
 - Analyze for ISR biomarkers (e.g., ATF4, CHAC1) and neurodegeneration/neuroinflammation markers (e.g., GDF-15, GFAP, TIMP-1) using techniques like qPCR, Western blotting, or proteomics.[3]

Protocol 3: Therapeutic DNL343 Administration in eIF2B LOF Mice

Objective: To assess the efficacy of **DNL343** in reversing established disease phenotypes in eIF2B LOF mice, mimicking a more clinically relevant scenario.

Animal Model:

eIF2B homozygous (HOM) mutant mice.

Experimental Design:

- Disease Staging: Allow eIF2B HOM mice to develop a clear disease phenotype (e.g., significant motor deficits, weight loss).
- Animal Allocation: At a late stage of disease (e.g., 19-26 weeks of age), randomize mice into treatment groups (Vehicle or DNL343).[1]
- Dosing Regimen:
 - Route of Administration: Formulated in chow (e.g., 100 mg/kg of chow).[1]
 - Frequency: Ad libitum access to the medicated chow.



• Monitoring:

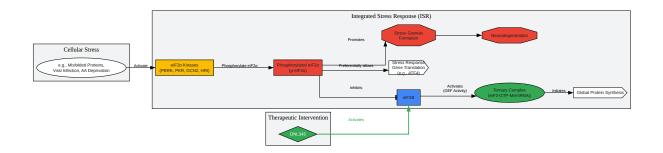
- Body Weight: Monitor at baseline and at regular intervals (e.g., after 19 and 28 days of treatment).[1]
- Motor Function: Assess using the balance beam test after a defined treatment period (e.g., 27 days).[1]
- Survival: Monitor daily and record the date of death or euthanasia based on pre-defined humane endpoints.

· Biomarker Analysis:

- Collect plasma at baseline and throughout the study to measure biomarkers of neurodegeneration (e.g., NfL) and neuroinflammation.[1]
- At the study endpoint, collect brain and CSF for analysis of ISR and neurodegeneration markers.

Visualizations

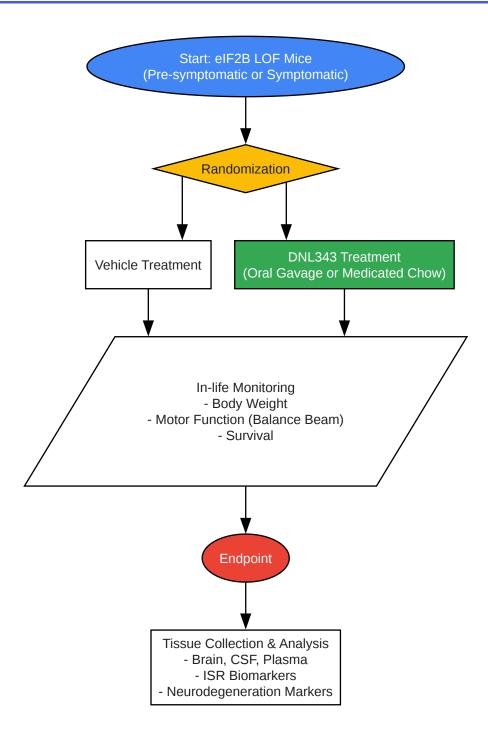




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Caption: DNL343 mechanism of action within the ISR pathway.

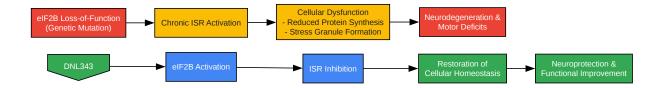




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Caption: Experimental workflow for **DNL343** studies in mice.





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Caption: Therapeutic hypothesis for DNL343 in eIF2B LOF.

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